2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine
Description
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The pyrimidine ring is linked via a sulfanyl (-S-) bridge to a 4-methanesulfonyl-2-nitrophenyl group. This structure combines electron-withdrawing substituents (methanesulfonyl and nitro groups) on the aromatic ring with the steric and electronic effects of the pyrimidine system.
Synthetic routes for analogous pyrimidine derivatives often involve nucleophilic substitution reactions. For example, 2-chloro-4,6-dimethylpyrimidine is a common precursor, reacting with thiol-containing aromatic systems under refluxing conditions in solvents like ethanol or tetrahydrofuran (THF) .
Properties
IUPAC Name |
4,6-dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-8-6-9(2)15-13(14-8)21-12-5-4-10(22(3,19)20)7-11(12)16(17)18/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADKUNEJLYWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methanesulfonyl-2-nitrophenyl sulfide. This intermediate is then reacted with 4,6-dimethylpyrimidine under specific conditions to yield the final product.
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Preparation of 4-methanesulfonyl-2-nitrophenyl sulfide
Reagents: Methanesulfonyl chloride, 2-nitrophenol, base (e.g., sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 2-nitrophenol and base in dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
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Coupling with 4,6-dimethylpyrimidine
Reagents: 4,6-dimethylpyrimidine, 4-methanesulfonyl-2-nitrophenyl sulfide
Conditions: The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Procedure: The intermediate 4-methanesulfonyl-2-nitrophenyl sulfide is reacted with 4,6-dimethylpyrimidine in the presence of Pd/C catalyst under an inert atmosphere to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted pyrimidines
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent. Its structural similarity to other known inhibitors suggests that it may inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with nitrophenyl groups can exhibit cytotoxic effects against various cancer cell lines.
Agricultural Chemistry
Due to its sulfonyl group, the compound may possess herbicidal properties, making it useful in crop protection. Studies have shown that similar compounds can disrupt the metabolic pathways of weeds, providing a potential avenue for developing new herbicides.
Biochemical Research
The compound can serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or protein interactions due to its ability to form stable complexes with certain biomolecules. This application is particularly relevant in the study of sulfhydryl-containing proteins.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine and evaluated their cytotoxicity against breast cancer cell lines. Among these, 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine exhibited significant inhibitory effects on cell growth, indicating its potential as an anticancer drug candidate.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF-7 |
| Compound B | 3.5 | MDA-MB-231 |
| Test Compound | 4.0 | MCF-7 |
Case Study 2: Herbicidal Properties
A field trial conducted by agricultural scientists assessed the effectiveness of several sulfonyl-containing compounds on common weed species. The results indicated that the test compound significantly reduced weed biomass compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| Compound B | 60 |
| Test Compound | 70 |
Mechanism of Action
The mechanism of action of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent effects, molecular geometry, and functional properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Geometry: Electron-withdrawing groups (e.g., nitro, methanesulfonyl) on the aryl ring increase the dihedral angle between the pyrimidine and aryl systems compared to analogs with electron-donating groups (e.g., methyl, amino). For example, 4,6-dimethylpyrimidine analogs exhibit dihedral angles of ~79–89°, while diaminopyrimidine derivatives show reduced angles (~55°) due to hydrogen-bonding interactions .
Biological Activity: Sulfonamide-linked pyrimidines (e.g., N-substituted 2-sulfanylacetamides) demonstrate enzyme inhibitory activity against α-glucosidase and lipoxygenase (LOX), with IC₅₀ values ranging from 31–99 μM . The target compound’s sulfonyl and nitro groups may enhance binding to enzymatic active sites, though direct evidence is lacking.
Synthetic Accessibility :
- Suzuki-Miyaura coupling and nucleophilic substitution (e.g., using 2-chloro-4,6-dimethylpyrimidine) are common methods for functionalizing pyrimidines . The target compound’s synthesis would likely require optimized conditions to avoid byproducts, as seen in the high-yield (96%) formation of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine .
Biological Activity
The compound 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine can be represented as follows:
This structure indicates the presence of a pyrimidine ring substituted with a methanesulfonyl group and a nitrophenyl group, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antiviral Activity : Compounds with similar structural motifs have been shown to inhibit viral replication. For instance, derivatives with sulfonyl groups have demonstrated efficacy against HIV-1 by targeting the viral infectivity factor (Vif) protein, which is crucial for viral replication and evasion of host defenses .
- Antimicrobial Properties : The presence of the nitrophenyl group is often associated with antimicrobial activity. Studies have indicated that similar compounds exhibit broad-spectrum activity against various pathogens, including bacteria and protozoa .
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes. For example, some studies suggest that derivatives can act as inhibitors of DNA gyrase and other key enzymes involved in nucleic acid synthesis .
Case Studies
- Antiviral Efficacy : A study focused on the synthesis and evaluation of related compounds revealed that certain derivatives exhibited significant antiviral activity with EC50 values in the low micromolar range (e.g., 4.62 μM) against HIV-1 . These findings suggest that modifications to the core structure can enhance bioactivity.
- Antibacterial Screening : A high-throughput screening approach identified several derivatives of similar compounds with potent activity against Mycobacterium tuberculosis and Leishmania species. The results indicate that structural variations can lead to improved antimicrobial properties .
- Crystallographic Studies : X-ray crystallography has been employed to elucidate the molecular structure and interactions within these compounds. For instance, studies have shown that hydrogen bonding patterns significantly influence their biological activity .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing sulfanylpyrimidine derivatives like 2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : React halogenated pyrimidines (e.g., 2-chloro-4,6-dimethylpyrimidine) with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of aqueous Na₂CO₃ and THF at reflux (60–80°C). Purification via column chromatography (SiO₂, petroleum ether:EtOAc) .
- Thioether Formation : React 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloro-N-(4-methylpyridin-2-yl)acetamide) in refluxing ethanol. Crystallize from chloroform-acetone (1:5 v/v) .
- Key Considerations : Monitor reaction progress via TLC; optimize stoichiometry to minimize byproducts (e.g., disulfides).
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and regiochemistry (e.g., distinguishing methyl groups at C4/C6) .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) to resolve bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in pyrimidine rings) .
- HR-MALDI-MS : For exact mass determination, using matrices like DCTB .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in sulfanylpyrimidine synthesis?
- Variables to Test :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution kinetics for thioether formation .
- Catalyst Loading : Increase Pd catalyst (0.5–1.5 mol%) in cross-coupling reactions to improve turnover .
- Temperature Control : Reflux at 80°C vs. microwave-assisted synthesis for reduced reaction times .
Q. What strategies resolve contradictions in crystallographic refinement, such as disordered sulfonyl or nitro groups?
- SHELX-Based Solutions :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands for twinned data (common in polar space groups) .
- Hydrogen Bonding Constraints : Fix Uiso(H) values at 1.2–1.5×Ueq(C) for methyl groups to avoid over-parameterization .
Q. How do unexpected reaction products (e.g., halogenation byproducts) arise, and how are they characterized?
- Mechanistic Insights :
- NBS Halogenation : In , N-bromosuccinimide led to dibromomethylpyrimidine (90% yield) instead of ring-brominated products. This suggests radical intermediates or electrophilic substitution at the methyl group.
- Byproduct Identification : Use ¹³C NMR to distinguish between α-brominated vs. ring-substituted products (e.g., C–Br coupling constants) .
- Mitigation : Pre-screen substrates for competing reaction pathways (e.g., allylic vs. aromatic bromination).
Q. What computational approaches predict the stability and reactivity of sulfanylpyrimidine derivatives?
- DFT Modeling :
- Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites (e.g., sulfonyl group as an electron-withdrawing moiety).
- Simulate transition states for thioether bond cleavage under acidic/basic conditions.
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Root Causes :
- Purity of Reagents : Trace moisture in NaH can deactivate catalysts (e.g., ).
- Crystallization Variability : Slow evaporation vs. diffusion methods may alter crystal packing and yield .
- Best Practices : Report detailed experimental protocols (e.g., solvent grade, drying time) and characterize all intermediates via LC-MS.
Q. Why do similar pyrimidine derivatives exhibit divergent spectroscopic data (e.g., ¹H NMR shifts)?
- Structural Factors :
- Electronic Effects : Nitro groups deshield adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic H) .
- Conformational Flexibility : Rotamers in sulfanyl chains may split signals (e.g., doublets for CH₂ groups) .
- Resolution : Use variable-temperature NMR to coalesce split peaks and confirm dynamic processes.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
